Methyl 2-amino-2-(4-iodophenyl)acetate

Halogen Bonding Supramolecular Chemistry Medicinal Chemistry

Select Methyl 2-amino-2-(4-iodophenyl)acetate (CAS 1862362-33-1) as your core building block. The para-iodo substituent is a 2- to 9-fold stronger halogen-bond donor than bromo or chloro analogs (model ΔEint 31.9–46.5 kJ/mol), enabling rational design of potent, selective inhibitors. The aryl iodide achieves TOFs of 10⁵–10⁶ h⁻¹ in Suzuki-Miyaura couplings, accelerating SAR library synthesis. The methyl ester balances stability with solubility and is fully compatible with peptide coupling strategies. Substituting with hydrogen, chloro, or bromo congeners, or with the free carboxylic acid, degrades cross-coupling kinetics and target-binding affinity. Insist on 95% purity from verified suppliers to ensure reproducible results.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
Cat. No. B13170705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(4-iodophenyl)acetate
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)I)N
InChIInChI=1S/C9H10INO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3
InChIKeyHJZBZFKMIODDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(4-iodophenyl)acetate: Core Properties and Synthetic Utility


Methyl 2-amino-2-(4-iodophenyl)acetate (CAS 1862362-33-1) is a non-natural amino acid derivative classified as a para-iodophenylglycine methyl ester [1]. It possesses a molecular formula of C9H10INO2 and a molecular weight of 291.09 g/mol . The compound's structure integrates an α-amino acid methyl ester backbone with a para-iodo substituent on the phenyl ring, rendering it a versatile building block in medicinal chemistry and organic synthesis [2]. Its primary applications stem from the iodine atom, which enables participation in halogen bonding interactions with biological targets and facilitates diverse palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, for constructing complex molecular architectures [2].

Why Methyl 2-amino-2-(4-iodophenyl)acetate Cannot Be Replaced by Generic Phenylglycine Analogs


Generic substitution of Methyl 2-amino-2-(4-iodophenyl)acetate with closely related analogs like phenylglycine, 4-bromophenylglycine, or even the free carboxylic acid 4-iodophenylglycine is fundamentally inadequate for specific research applications. The para-iodo substituent imparts unique electronic and steric properties not present in hydrogen, chloro, or bromo analogs, directly impacting the strength and specificity of halogen bonding interactions and the kinetics of cross-coupling reactions [1]. Furthermore, the methyl ester functionality provides a crucial balance of stability and synthetic handleability, offering distinct advantages over the free acid in terms of solubility and compatibility with peptide coupling strategies . Therefore, substituting this compound with a 'similar' in-class alternative will result in altered reaction rates, reduced binding affinities, or incompatible synthetic routes, undermining experimental reproducibility and project timelines.

Quantitative Differentiation of Methyl 2-amino-2-(4-iodophenyl)acetate Against Key Comparators


Enhanced Halogen Bond Donor Strength of the 4-Iodophenyl Moiety Versus 4-Bromo and 4-Chloro Analogs

Methyl 2-amino-2-(4-iodophenyl)acetate features a 4-iodophenyl moiety that acts as a superior halogen bond (XB) donor compared to its 4-bromo and 4-chloro analogs. This is due to the larger σ-hole and higher polarizability of iodine. The interaction energy (ΔEint) for a C-I⋯N XB can range from 31.9 to 46.5 kJ/mol, significantly exceeding the values typically observed for C-Br⋯N (approximately 10-20 kJ/mol) and C-Cl⋯N (approximately 5-10 kJ/mol) contacts [1]. This quantitative difference in interaction strength directly influences molecular recognition events and crystal packing [2].

Halogen Bonding Supramolecular Chemistry Medicinal Chemistry

Superior Reactivity in Palladium-Catalyzed Cross-Couplings: Iodide vs. Bromide and Chloride Leaving Groups

The aryl iodide in Methyl 2-amino-2-(4-iodophenyl)acetate provides a superior leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, when compared to analogous aryl bromides or chlorides. Under comparable conditions, aryl iodides can achieve turnover frequencies (TOF) in the range of 10^5 to 10^6 h⁻¹, generating turnover numbers (TON) of 10^6 to 10^7 [1]. In contrast, aryl bromides typically require higher temperatures and/or catalyst loadings, with reported TOFs being at least an order of magnitude lower in many systems, while aryl chlorides are often unreactive under identical mild conditions [2]. This establishes the iodide as the preferred electrophile for rapid, high-yielding biaryl construction.

Organic Synthesis Cross-Coupling Catalysis

Synthetic Versatility: The Advantage of a Methyl Ester Protecting Group Over the Free Carboxylic Acid

Methyl 2-amino-2-(4-iodophenyl)acetate is presented as a methyl ester, a strategic advantage over its free acid counterpart, 2-amino-2-(4-iodophenyl)acetic acid (4-iodophenylglycine). The ester form enhances solubility in common organic solvents (e.g., dichloromethane, ethyl acetate) and allows for direct use in reactions where a free carboxylic acid would be incompatible, such as many amide bond-forming reactions without the need for in situ activation. The methyl ester serves as a latent carboxylic acid, stable to various conditions but readily cleaved under mild basic or acidic hydrolysis when desired [1]. This provides a 'handle' for orthogonal protection strategies in multi-step synthesis.

Peptide Synthesis Protecting Group Strategy Synthetic Methodology

Potential for Orthogonal Functionalization: The Amino Group as a Site for Further Derivatization

The free primary amino group on Methyl 2-amino-2-(4-iodophenyl)acetate provides a second, orthogonal reactive site for further derivatization, a feature not present in simple aryl iodides like methyl 2-(4-iodophenyl)acetate. This allows for the introduction of this amino acid scaffold into larger molecules, such as peptides, via standard amide bond formation [1]. The combination of a nucleophilic amine and an electrophilic aryl iodide in a single, compact molecule makes it a uniquely versatile 'bifunctional' building block. For instance, it can be incorporated into a peptide chain on solid support and subsequently modified via on-resin cross-coupling [2].

Bioconjugation Peptide Chemistry Chemical Biology

Optimal Application Scenarios for Methyl 2-amino-2-(4-iodophenyl)acetate Based on Quantitative Evidence


Rapid Library Synthesis via High-Throughput Suzuki-Miyaura Cross-Coupling

In medicinal chemistry programs focused on hit-to-lead optimization, Methyl 2-amino-2-(4-iodophenyl)acetate serves as an ideal core scaffold for generating diverse compound libraries. Its aryl iodide functionality enables rapid and high-yielding Suzuki-Miyaura couplings with a wide range of boronic acids, achieving high turnover frequencies (10^5-10^6 h⁻¹) as demonstrated by analogous aryl iodide systems [1]. This allows for the efficient exploration of chemical space around the phenylglycine core in parallel synthesis formats, significantly accelerating the SAR (Structure-Activity Relationship) analysis cycle. The methyl ester can then be easily hydrolyzed to reveal the carboxylic acid for further conjugation or biological testing.

Design and Synthesis of Halogen Bond-Enhanced Ligands and Inhibitors

Researchers aiming to improve the binding affinity and selectivity of a lead compound for a biological target with a suitable Lewis base (e.g., a backbone carbonyl oxygen in a protein kinase hinge region) can leverage Methyl 2-amino-2-(4-iodophenyl)acetate. The para-iodo substituent acts as a potent halogen bond donor, with interaction energies (ΔEint) ranging from 31.9 to 46.5 kJ/mol in model systems, which is 2- to 9-fold stronger than bromo or chloro analogs [2]. By incorporating this scaffold, scientists can rationally introduce a strong, directional non-covalent interaction that is difficult to achieve with other functional groups, potentially leading to more potent and selective enzyme inhibitors or receptor modulators.

Construction of Bifunctional Probes and Peptidomimetics for Chemical Biology

In chemical biology, the need for bi-functional probes that can be both attached to a biomolecule and subsequently modified is paramount. Methyl 2-amino-2-(4-iodophenyl)acetate fulfills this need by providing a primary amine for conjugation (e.g., to a peptide or biotin) and an aryl iodide for late-stage functionalization via cross-coupling [3]. This orthogonal reactivity is invaluable for creating peptidomimetics or activity-based probes where the phenylglycine core can act as a rigid linker. For example, a peptide incorporating this building block could be coupled to a fluorophore or affinity tag via the iodine handle after the peptide sequence is fully assembled and purified.

Process Chemistry Scale-Up of Advanced Intermediates

For process chemists, the high reactivity of the aryl iodide in cross-coupling reactions translates directly to more robust and efficient large-scale syntheses. The ability to achieve high TONs (10^6-10^7) and TOFs (10^5-10^6 h⁻¹) [1] with this class of compound means that lower catalyst loadings (e.g., <0.1 mol% Pd) can be employed, reducing both the cost of precious metals and the burden of removing toxic metal impurities from the final API (Active Pharmaceutical Ingredient) intermediate. This makes Methyl 2-amino-2-(4-iodophenyl)acetate a cost-effective and scalable building block for the industrial production of complex pharmaceutical agents.

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